Regioselective Boc Protection at N9 vs. N3: Orthogonal Synthetic Utility
The target compound features a Boc protecting group exclusively on the bridgehead N9 nitrogen, leaving the secondary N3 amine free. This contrasts with the N3-Boc protected isomer (CAS 1823500-01-1) which protects the secondary amine and leaves the bridgehead N9 unsubstituted [1]. In a representative synthesis of CDK4/6 inhibitors, the target compound was prepared from the corresponding N-benzyl precursor via hydrogenolysis in 47% yield, and its free N3 amine was subsequently alkylated to introduce a key pyrrolopyrimidine moiety [2].
| Evidence Dimension | Protection pattern and synthetic utility |
|---|---|
| Target Compound Data | N9-Boc protected; N3 free amine available for derivatization |
| Comparator Or Baseline | N3-Boc protected isomer (CAS 1823500-01-1); N9 free amine available |
| Quantified Difference | Regioselective protection dictates orthogonal functionalization routes; target compound enabled synthesis of CDK4/6 inhibitor intermediates in 47% yield |
| Conditions | Hydrogenolysis of benzyl precursor followed by alkylation; U.S. Patent No. 9,309,252 B2 |
Why This Matters
Researchers requiring a free N3 amine for further elaboration must select this specific regioisomer; using the wrong protected form necessitates deprotection/reprotection steps, increasing synthetic cost and complexity.
- [1] Chem-space. Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 1823500-01-1). Product Page. View Source
- [2] Brain, C. T., et al. Pyrrolopyrimidine compounds as inhibitors of CDK4/6. U.S. Patent No. 9,309,252 B2. 2016. View Source
